5-(Benzylthio)-3-chloro-1,2,4-thiadiazole
Overview
Description
5-(Benzylthio)-1H-tetrazole is an organic compound used in the synthesis of oligonucleotides . It’s also known as BTT . The compound has a molecular formula of C8H8N4S and a molecular weight of 192.24 .
Synthesis Analysis
The synthesis of 5-(Benzylthio)-1H-tetrazole and its derivatives has been carried out effectively using ultrasound . This method has shown to increase the efficiency of the reactions and can be a good alternative to conventional methods .Chemical Reactions Analysis
5-(Benzylthio)-1H-tetrazole acts as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate .Physical And Chemical Properties Analysis
5-(Benzylthio)-1H-tetrazole is a solid substance at 20°C . It has a melting point of 133°C . It is insoluble in water but soluble in methanol .Scientific Research Applications
Fungicidal Activities
Research indicates that derivatives of 1,3,4-thiadiazole, which share a structural similarity with 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have been synthesized and show promising fungicidal activities against rice sheath blight, a major disease affecting rice crops in China. The structure-activity relationships of these compounds highlight their potential as fungicides (Chen, Li, & Han, 2000).
Antimicrobial and Antibacterial Properties
Compounds incorporating the 1,3,4-thiadiazole moiety, closely related to 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have demonstrated significant antimicrobial and antibacterial activities. These activities were observed against a variety of pathogenic bacterial strains such as Escherichia coli, Salmonella typhi, and several fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sangapure & Basawaraj, 2004), (Sah, Bidawat, Seth, & Gharu, 2014), (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007).
Corrosion Inhibition in Industrial Applications
Derivatives of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole have been studied for their inhibitive and adsorption behavior on carbon steel in CO2-saturated oilfield produced water, showcasing their potential as corrosion inhibitors. The efficiency of these derivatives depends on the substituent groups, indicating a potential for customization based on specific industrial needs (Zhang, Hou, & Zhang, 2020).
Anticancer Activities
Thiadiazole derivatives, structurally related to 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have been synthesized and showed potent anticancer activities. This highlights the potential of these compounds in the development of new pharmacophores for cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Safety And Hazards
properties
IUPAC Name |
5-benzylsulfanyl-3-chloro-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAXEKHYAISKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676583 | |
Record name | 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylthio)-3-chloro-1,2,4-thiadiazole | |
CAS RN |
36598-31-9 | |
Record name | 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.